molecular formula C13H8ClN5O B1668546 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine CAS No. 104615-18-1

9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine

Cat. No. B1668546
M. Wt: 285.69 g/mol
InChI Key: MSJODEOZODDVGW-UHFFFAOYSA-N
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Description

9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine (9-Cl-2FQTQ) is a synthetic compound derived from the heterocyclic class of compounds. It is a derivative of the quinazolinone class of compounds, which have been studied for many years due to their wide range of biological activities. 9-Cl-2FQTQ has recently been the focus of a number of research studies due to its potential applications in the development of new drugs.

Scientific Research Applications

Adenosine Receptor Antagonism

Initially identified during a search for benzodiazepine receptor modulators, this compound emerged as a highly potent adenosine antagonist. Its structural analysis and synthesis have provided insights into the structure-activity relationships within this class, facilitating the development of analogs with targeted biological activities (Francis et al., 1988). These findings have broad implications for understanding adenosine receptor function and for designing agents that could modulate this receptor's activity for therapeutic purposes.

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of quinazoline derivatives on cancer cell lines. One study demonstrated the cytotoxicity of a novel quinazoline derivative against the HeLa cell line, highlighting its potential as an anticancer agent. This derivative exhibited significant cytotoxic activity, indicating its promise in cancer treatment (Ovádeková et al., 2005).

Antimicrobial and Nematicidal Properties

A series of triazoloquinazolinylthiazolidinones were synthesized and evaluated for their antimicrobial and nematicidal activities. These compounds displayed significant activity against various microbial strains and nematodes, suggesting their utility in developing new antimicrobial and nematicidal agents (Reddy et al., 2016).

H1-Antihistaminic Agents

The compound and its analogs have been investigated for their potential as H1-antihistaminic agents. Studies have revealed that certain derivatives exhibit considerable H1-antihistaminic activity, offering a basis for developing new antihistamines (Alagarsamy et al., 2007).

properties

IUPAC Name

9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN5O/c14-7-3-4-9-8(6-7)12-17-11(10-2-1-5-20-10)18-19(12)13(15)16-9/h1-6H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJODEOZODDVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)N=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146617
Record name 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine

CAS RN

104615-18-1
Record name 9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104615-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104615181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGS-15943
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A5D5E2AQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine
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9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine
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9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine
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9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine
Reactant of Route 5
9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine
Reactant of Route 6
9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine

Citations

For This Compound
2
Citations
WF Brubaker Jr, ED Williams - Journal of Chromatography B: Biomedical …, 1989 - Elsevier
A rapid, sensitive and specific assay for 9-chloro-2-(2-furyl) [1,2,4] triazolo [1,5-c] quinazolin-5-imine (I) and its oxo metabolite (II) in plasma was developed and validated employing …
Number of citations: 5 www.sciencedirect.com
H Ding, L Chen, Z Hong, X Yu, Z Wang, J Feng - Metallomics, 2021 - academic.oup.com
Hemochromatosis is an iron overload disease, which lacks nutritional intervention strategies. This study explored the protective effect of quercetin on hemochromatosis and its possible …
Number of citations: 3 academic.oup.com

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